molecular formula C12H15N3O2 B8793630 6-nitro-2-pentyl-1H-benzimidazole

6-nitro-2-pentyl-1H-benzimidazole

Cat. No.: B8793630
M. Wt: 233.27 g/mol
InChI Key: QOKPIMFRKMMHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-2-pentyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a pentyl group at the 2-position of the benzimidazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method involves the reaction of ortho-phenylenediamine with pentanal in the presence of an acid catalyst to form 2-pentylbenzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-2-pentyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-pentyl-1H-benzimidazole is unique due to the presence of both a nitro group and a pentyl group, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the pentyl group increases its lipophilicity and ability to interact with lipid membranes .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

6-nitro-2-pentyl-1H-benzimidazole

InChI

InChI=1S/C12H15N3O2/c1-2-3-4-5-12-13-10-7-6-9(15(16)17)8-11(10)14-12/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

QOKPIMFRKMMHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 4-nitrophenylenediamine in a manner similar to that of Example 4c. Yield: 78%; Rf (9/1 chloroform/methanol): 0.70; 1H-NMR (CDCl3) 10.2 (bs, 1H); 8.4 (d, J=1.5 Hz, 1H); 8.1 (dd, J=8.6 Hz, 1.53 Hz, 1H); 7.5 (d, J=8.6 Hz, 1H); 3.0 (t, 2H); 1.90 (m, 2H); 1.6-1.1 (m, 4H); 0.87 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.